N-(2-Bromoethyl)aniline
Overview
Description
N-(2-Bromoethyl)aniline is an organic compound with the molecular formula C8H10BrN . It is a part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of an aniline moiety (a benzene ring attached to an amine group) with a 2-bromoethyl group attached . The average molecular mass is 200.076 Da .Physical And Chemical Properties Analysis
This compound has a molecular weight of 200.076 . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the search results.Scientific Research Applications
Toxicological Studies :
- A study explored the toxicity of 2-haloanilines, including 2-bromoaniline (a related compound to N-(2-Bromoethyl)aniline), finding that halogen substitution at the 2-position of aniline increased hepatic and renal toxicity. This study demonstrates the importance of understanding the toxicological properties of such compounds (Valentovic et al., 1992).
Synthesis of Polymeric Films :
- A research focused on the synthesis of polyurethane cationomers with anil groups, employing derivatives of aniline, which could be similar to this compound. These compounds were used to obtain polymeric films with fluorescent properties, indicating potential applications in materials science (Buruianǎ et al., 2005).
Chemical Synthesis and Catalysis :
- A study described a palladium-catalyzed process involving anilines and bromoalkynes for synthesizing 2-phenylindoles. This research highlights the role of compounds like this compound in facilitating complex chemical syntheses (Zeng et al., 2023).
- Another study investigated a photocatalyst for the fluoroalkylation of anilines, leading to the synthesis of 2-bromo-1,1,2,2-tetrafluoroethyl arenes, showing potential applications in the synthesis of functional molecules (Kong et al., 2017).
Synthesis of Schiff Base Ligands :
- A study focused on synthesizing potentially pentadentate Schiff base ligands using derivatives of aniline, which could be related to this compound. These ligands have applications in the formation of metal complexes (Dehghani-Firouzabadi & Motevaseliyan, 2014).
Sensor Applications :
- Research on poly(aniline) revealed its use as a sensor, exploiting the inductive effect of reactive substituents on the pKa of poly(aniline). This could imply potential sensor applications for derivatives like this compound (Shoji & Freund, 2001).
Corrosion Inhibition :
- A study demonstrated the use of a synthesized thiophene Schiff base as a corrosion inhibitor on mild steel. This highlights potential applications in corrosion science for aniline derivatives (Daoud et al., 2014).
Safety and Hazards
While specific safety and hazard information for N-(2-Bromoethyl)aniline is not provided in the search results, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
N-(2-bromoethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRDPQOVPUDAQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220179 | |
Record name | N-(2-Bromoethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
699-11-6 | |
Record name | N-(2-Bromoethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=699-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Bromoethyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Bromoethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-bromoethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-BROMOETHYL)ANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG5YZQ6RPR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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